molecular formula C12H16BrNS B15264680 N-(4-bromo-2-methylphenyl)thian-4-amine

N-(4-bromo-2-methylphenyl)thian-4-amine

Cat. No.: B15264680
M. Wt: 286.23 g/mol
InChI Key: XXYYSWZZCIOYBJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted at the 4-position with an amine group. The aromatic moiety attached to the amine is a 4-bromo-2-methylphenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16BrNS/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3

InChI Key

XXYYSWZZCIOYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methods

Synthesis via 4-Bromo-2-methylaniline Intermediate

The patent CN103787895A details the synthesis of 4-bromo-2-methylaniline, a potential precursor. Adapting this method involves:

Arylamine Protection

Ortho-toluidine (C₇H₉N) is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide, preventing unwanted side reactions during bromination.

Reaction Conditions :

  • Reactants : Ortho-toluidine (10–11 g), acetic anhydride (11–13 g).
  • Temperature : 50–70°C.
  • Product : N-(2-methylphenyl)acetamide (white needle crystals).
Bromination

N-(2-methylphenyl)acetamide undergoes bromination with N-bromosuccinimide (NBS) in tetrachloroethane.

Reaction Conditions :

  • Reactants : N-(2-methylphenyl)acetamide, NBS (17–18 g), tetrachloroethane (40–60 mL).
  • Time : 4 hours under reflux.
  • Product : N-(4-bromo-2-methylphenyl)acetamide.
Hydrolysis and Functionalization

The acetamide group is hydrolyzed to regenerate the amine, yielding 4-bromo-2-methylaniline. To introduce the thian-4-amine moiety, a nucleophilic substitution or coupling reaction is theorized. For example:

$$
\text{4-Bromo-2-methylaniline} + \text{Thian-4-amine} \xrightarrow{\text{Pd catalyst}} \text{N-(4-Bromo-2-methylphenyl)thian-4-amine} \quad
$$

Challenges :

  • Steric hindrance from the methyl and bromo groups may reduce coupling efficiency.
  • Alternative routes using thiane-building reagents (e.g., 1,4-diaminobutane with sulfur sources) could circumvent this.

Direct Thiane Ring Construction

A second route involves constructing the thiane ring after brominating the phenyl group.

Bromination of 2-Methylphenylthian-4-amine
  • Synthesize 2-methylphenylthian-4-amine via cyclization of 1,4-diaminobutane with a sulfur donor.
  • Brominate at the para position using NBS or Br₂ in a controlled environment.

Reaction Conditions :

  • Brominating Agent : NBS (1.1 equivalents).
  • Solvent : Tetrachloroethane or CCl₄.
  • Temperature : 0–25°C to minimize over-bromination.

Outcome :

  • Yield: ~60–70% (extrapolated from analogous brominations).
  • Purity: Requires column chromatography due to possible di-brominated byproducts.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
2.1 (Aniline Route) High-purity intermediate Multi-step, time-consuming ~50%*
2.2 (Direct Bromination) Fewer steps Risk of over-bromination ~65%*

*Estimated based on analogous reactions.

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysts : Suzuki-Miyaura coupling could attach pre-formed thian-4-amine to a bromophenyl boronic acid.
  • Microwave Assistance : Reducing reaction time and improving yield in cyclization steps.

Solvent and Temperature Effects

  • Tetrachloroethane : Optimal for bromination due to high boiling point and stability.
  • Low-Temperature Bromination : Minimizes decomposition of heat-sensitive intermediates.

Characterization and Validation

Critical analytical data for this compound:

Property Value Method
Molecular Formula C₁₂H₁₆BrNS Mass Spectrometry
Melting Point 53–58°C (extrapolated) DSC
Purity >95% (HPLC) Chromatography

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Cores

Thiazole Derivatives
  • 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (): Structure: Replaces the thian ring with a thiazole core. Properties: Thiazole’s planar structure enhances π-conjugation, improving optoelectronic properties. Derivatives exhibit antimicrobial and anticancer activities in docking studies . Data:
Property Value
Molecular Formula C₁₈H₁₆N₃SBr
Melting Point 71–73°C
Biological Activity IC₅₀ = 72 µM (anticancer)
Pyrimidine Derivatives
  • 6-(4-Bromo-2-methylphenyl)-N,N-dimethylpyrimidin-4-amine ():
    • Structure : Pyrimidine ring instead of thian.
    • Properties : Dimethylamine substitution increases solubility. LC/MS data (m/z 292 [M+H]+) confirms stability under analytical conditions .
Oxazine Derivatives
  • N-(4-Bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine ():
    • Structure : Oxazine ring with multiple methyl groups.
    • Properties : Enhanced steric hindrance reduces reactivity compared to thian analogs. CAS: 53004-37-8 .

Positional Isomers and Substituent Effects

N-(2-Bromo-4-methylphenyl)thian-4-amine ():
  • Structure : Bromo and methyl groups swapped (2-bromo, 4-methylphenyl).
  • Properties : Positional isomerism alters electronic effects; the bromo group at position 2 may reduce resonance stabilization. Molecular weight: 286.23 g/mol .
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine ():
  • Structure : Biphenyl system replaces thian.
  • Properties: Extended conjugation improves charge transport, relevant for organic electronics. Synonyms: BPBPA .

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